molecular formula C11H13ClN2O2 B8546527 3-Chloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline CAS No. 55875-43-9

3-Chloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline

Cat. No.: B8546527
CAS No.: 55875-43-9
M. Wt: 240.68 g/mol
InChI Key: ALWOQQKTDGWROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N-dimethyl-4-(2-nitroprop-1-en-1-yl)aniline is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55875-43-9

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-(2-nitroprop-1-enyl)aniline

InChI

InChI=1S/C11H13ClN2O2/c1-8(14(15)16)6-9-4-5-10(13(2)3)7-11(9)12/h4-7H,1-3H3

InChI Key

ALWOQQKTDGWROG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)N(C)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 36.8 g of 2-chloro-4-dimethylaminobenzaldehyde, 18 ml of nitroethane and 15 g of ammonium acetate in 150 ml of absolute ethanol is refluxed for 2 hours. The mixture is then poured into 1.5 l of water, whereupon the compound separates as a viscous red oil, which crystallizes on scratching. Recrystallization from ethanol yields 18.0 g of the compound, melting at 93°-94°.
Quantity
36.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.